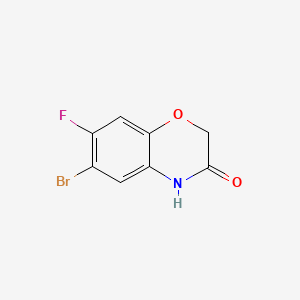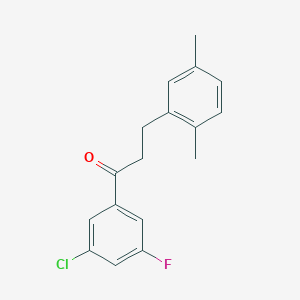
3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone" is a propiophenone derivative with specific substituents on the aromatic rings. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds. For instance, chlorination reactions of dimethylphenols have been studied, which could be relevant to understanding the reactivity of the chloro group in the compound of interest . Additionally, the effects of a propiophenone derivative on cyclic 3',5'-nucleotide phosphodiesterase have been investigated, suggesting potential biological activity for similar compounds .
Synthesis Analysis
The synthesis of related compounds involves enantioselective methods and crystal structure determination, as seen in the asymmetric synthesis of a morpholinol derivative . This suggests that the synthesis of "3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone" could also be approached with stereochemical considerations in mind. The chlorination of dimethylphenols leading to various chlorinated products indicates that the synthesis of the compound may involve controlled chlorination steps to achieve the desired substitution pattern.
Molecular Structure Analysis
Crystal structure analysis is a common technique used to determine the molecular structure of compounds. For example, the crystal structure of a thiazole derivative was analyzed, revealing the planarity of certain ring systems and the perpendicular orientation of substituent rings . This information could be extrapolated to predict the molecular conformation of "3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone," where steric and electronic effects of the substituents would influence the overall molecular geometry.
Chemical Reactions Analysis
The reactivity of chlorophenols and their derivatives has been explored in various contexts. The chlorination of dimethylphenols results in a range of chlorinated cyclohexenones, indicating that the chloro and methyl groups on the aromatic ring can significantly influence the outcome of chlorination reactions . This suggests that "3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone" may also undergo specific reactions based on the position and nature of its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenols and related compounds have been studied, particularly in the context of environmental monitoring and detection. For instance, an HPLC-fluorescence detection method was developed for the determination of phenol and chlorophenols in tap water . This indicates that the compound of interest may have distinct spectroscopic properties that could be utilized for its detection and quantification. The solubility, melting point, and other physical properties would be influenced by the presence of chloro and fluoro substituents, as well as the overall molecular structure.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Spectral Analysis and Quantum Chemical Studies : Compounds synthesized from related chloro and fluoro benzophenones have undergone detailed spectral analysis, including FT-IR and NMR spectra, alongside quantum chemical studies to understand their molecular geometry and chemical reactivity. These studies have revealed insights into the photophysical properties such as UV, emission, and fluorescent quantum yields, with computational calculations aiding in the understanding of their chemical reactivity (Satheeshkumar et al., 2017).
Environmental Applications : The sonochemical degradation of aromatic organic pollutants, including chloro and fluoro-substituted compounds, has been explored, showcasing the potential for using ultrasound in the mineralization of these compounds in aqueous solutions. This approach offers a significant advantage by minimizing the formation of harmful organic byproducts (Goskonda et al., 2002).
Chemical Reactivity and Applications
Copolymer Synthesis : Research has been conducted on the synthesis of aromatic copolyethers containing oxadiazole rings and phthalide groups, which were prepared using nucleophilic substitution polymerization. These polymers, derived from related phenolic compounds, exhibit high thermal stability and electrical insulating properties, suggesting applications in the production of thin, flexible films (Hamciuc et al., 2008).
Advanced Oxidation Processes for Water Treatment : The UV and UV/persulfate advanced oxidation processes have been evaluated for the removal of PCMX, a chloro and dimethyl-substituted phenol compound, from municipal wastewater. This study underscores the efficacy of these processes in degrading antimicrobial compounds, offering insights into the kinetics, mechanisms, and toxicity evolution of the degradation pathways (Li et al., 2020).
Photocatalytic Degradation and Kinetics
- Photocatalytic Degradation in Soil Washing Wastes : The photocatalytic degradation of chlorophenols, including compounds with chloro and dimethyl substitutions, was investigated in simulated soil washing wastes containing Brij 35 and TiO2 dispersions. This study reveals the impact of micellar solubilization and substrate adsorption on degradation kinetics, highlighting the potential for photocatalytic processes in environmental remediation (Davezza et al., 2013).
Eigenschaften
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-3-4-12(2)13(7-11)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJRGRSTAFHVQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644753 |
Source


|
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone | |
CAS RN |
898753-92-9 |
Source


|
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

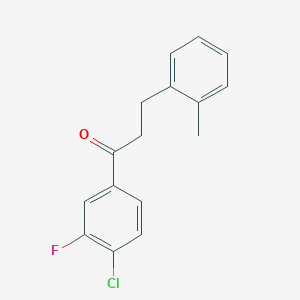
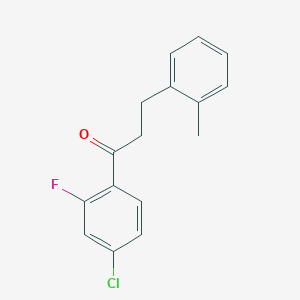
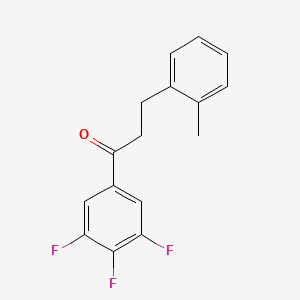
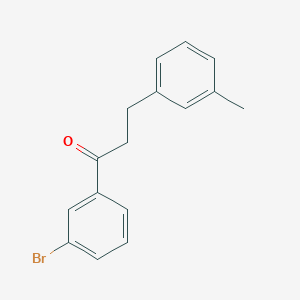
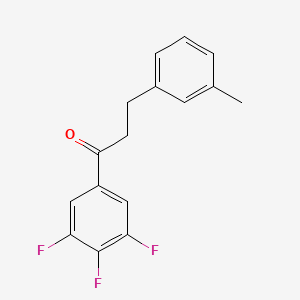
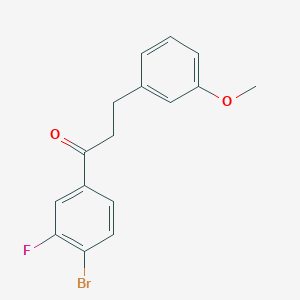
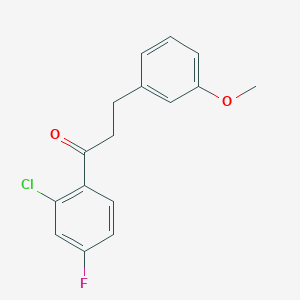
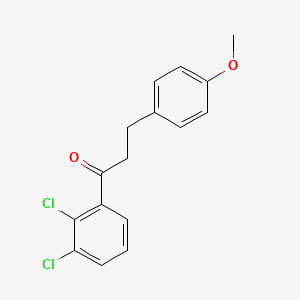
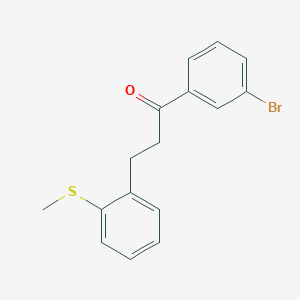
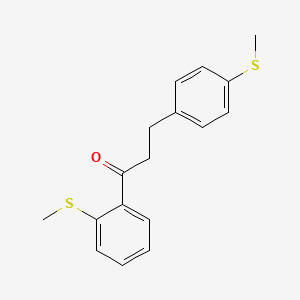

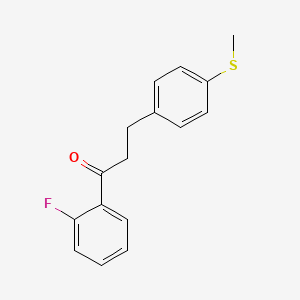
![Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1343445.png)
